molecular formula C13H21NO B3881743 N-ethyl-1-adamantanecarboxamide

N-ethyl-1-adamantanecarboxamide

Cat. No.: B3881743
M. Wt: 207.31 g/mol
InChI Key: KJRIPOASNOYTBI-UHFFFAOYSA-N
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Description

“N-ethyl-1-adamantanecarboxamide” is a chemical compound that belongs to the class of adamantane carboxamides . It is characterized by an adamantane core, which is a tricyclic cage compound of the formula C10H16 . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .


Synthesis Analysis

Adamantanecarboxamides are prepared in high yields (80-100%) by treating adamantanecarboxylic acid and adamantaneacetic acid with N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, followed by the addition of aqueous ammonia or the appropriate amine . This procedure is carried out at ambient temperature using common laboratory equipment, and it is both convenient and rapid, requiring no more than one or two hours .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an adamantane core, which is the smallest molecular representative of the diamond family . Crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .


Chemical Reactions Analysis

In sulfuric acid, adamantan-1-yl nitrates easily generate a carbocation capable of attacking the lone electron pair in the nitrogen-containing nucleophile . This method is useful for the preparation of antiviral drug tromantadine .

Mechanism of Action

While the specific mechanism of action for “N-ethyl-1-adamantanecarboxamide” is not mentioned in the search results, it’s worth noting that many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Safety and Hazards

According to the safety data sheet, “N-ethyl-1-adamantanecarboxamide” should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The future directions for “N-ethyl-1-adamantanecarboxamide” could involve further exploration of its potential biological activities, particularly its antiviral properties . Additionally, its synthesis method could be optimized for commercial applications .

Properties

IUPAC Name

N-ethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-14-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIPOASNOYTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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